4'-Butoxy-[1,1'-biphenyl]-4-carbaldehyde
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Overview
Description
4’-Butoxy-[1,1’-biphenyl]-4-carbaldehyde is an organic compound with the molecular formula C17H18O2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a butoxy group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Butoxy-[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:
Formation of 4’-Butoxy-[1,1’-biphenyl]: This can be achieved through a Suzuki-Miyaura coupling reaction between 4-bromo-1-butoxybenzene and phenylboronic acid in the presence of a palladium catalyst.
Oxidation to Aldehyde: The resulting 4’-Butoxy-[1,1’-biphenyl] can be oxidized to 4’-Butoxy-[1,1’-biphenyl]-4-carbaldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: While specific industrial production methods for 4’-Butoxy-[1,1’-biphenyl]-4-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 4’-Butoxy-[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation: 4’-Butoxy-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-Butoxy-[1,1’-biphenyl]-4-methanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
4’-Butoxy-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of liquid crystals and other advanced materials.
Biological Studies: Its derivatives may be explored for potential biological activities and pharmaceutical applications.
Industrial Applications: It can be used in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 4’-Butoxy-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its mechanism would depend on the specific target and pathway it interacts with, which requires further research to elucidate.
Comparison with Similar Compounds
4’-Butoxy-[1,1’-biphenyl]-4-ylboronic acid: Similar structure but with a boronic acid group instead of an aldehyde.
4’-Butoxy-[1,1’-biphenyl]-4-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde.
Uniqueness: 4’-Butoxy-[1,1’-biphenyl]-4-carbaldehyde is unique due to the presence of both a butoxy group and an aldehyde group on the biphenyl structure
Properties
CAS No. |
75472-36-5 |
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Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
4-(4-butoxyphenyl)benzaldehyde |
InChI |
InChI=1S/C17H18O2/c1-2-3-12-19-17-10-8-16(9-11-17)15-6-4-14(13-18)5-7-15/h4-11,13H,2-3,12H2,1H3 |
InChI Key |
QZWLHLHITRMUCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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